![molecular formula C15H10F3N3OS B2576551 2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863593-89-9](/img/structure/B2576551.png)
2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). It also contains a thiazolopyridine moiety, which is a type of heterocyclic compound. The trifluoro groups (-CF3) are known for their high electronegativity and can significantly influence the compound’s chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the thiazolopyridine ring, and the trifluoro groups. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
As an acetamide derivative, this compound could potentially undergo various chemical reactions, such as hydrolysis, reduction, and reactions at the carbonyl group. The thiazolopyridine ring might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro groups would likely increase the compound’s overall electronegativity, while the presence of the nitrogen in the acetamide group and the thiazolopyridine ring could allow for hydrogen bonding .Scientific Research Applications
Chemical Synthesis and Reagent Development
Research has focused on the development of new chemical synthesis methods and the identification of novel reagents for fluorination and other modifications of organic compounds. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat similar structure, has been explored as a new site-selective electrophilic fluorinating agent, illustrating the innovative approaches to fluorination in organic chemistry (Banks et al., 1996).
Antiproliferative and Antimicrobial Activities
There is significant interest in the synthesis and evaluation of pyridine and thiazole derivatives for their potential antiproliferative and antimicrobial activities. For example, new functionalized pyridine-linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Alqahtani & Bayazeed, 2020). Similarly, heterocycles incorporating antipyrine moieties have been investigated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessments
The exploration of heterocycles for insecticidal activity against agricultural pests, such as the cotton leafworm, has been an area of active research. New compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their potential as insecticidal agents, demonstrating the application of chemical synthesis in addressing agricultural challenges (Fadda et al., 2017).
Antioxidant and Antitumor Evaluations
The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities represent another dimension of research, where the therapeutic potential of such compounds is assessed in the context of cancer treatment and prevention of oxidative stress-related diseases (Hamama et al., 2013).
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c1-8-4-5-9(7-11(8)21-14(22)15(16,17)18)12-20-10-3-2-6-19-13(10)23-12/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHPUGVMQGHLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.